ST1936 oxalate

5-HT6 receptor binding affinity selectivity

Unlike partial agonists, ST1936 oxalate is a confirmed full 5-HT6 agonist with a resolved cryo-EM structure, making it the definitive reference for structure-based drug design and validating cAMP/Fyn/ERK1/2 pathways. Its unique striatal vs. cortical modulation of glutamatergic transmission ensures reproducible electrophysiology. Select this oxalate salt for in vivo DA/NA studies requiring robust, dose-dependent prefrontal responses.

Molecular Formula C15H19ClN2O4
Molecular Weight 326.77 g/mol
Cat. No. B2481433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST1936 oxalate
Molecular FormulaC15H19ClN2O4
Molecular Weight326.77 g/mol
Structural Identifiers
InChIInChI=1S/C13H17ClN2.C2H2O4/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9;3-1(4)2(5)6/h4-5,8,15H,6-7H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyFHSPBPPTDFRVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine oxalic acid: A Selective 5-HT6 Receptor Agonist for Neurological Research


2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine oxalic acid, commonly known as ST1936 oxalate, is a synthetic tryptamine derivative and a selective agonist of the 5-HT6 serotonin receptor [1]. It belongs to the indolealkylamine class of compounds and is primarily utilized as a research tool to investigate the roles of 5-HT6 receptors in cognition, mood, and neurochemical signaling [2].

Why In-Class 5-HT6 Agonists Cannot Substitute for 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine oxalic acid in Research


While several 5-HT6 receptor agonists are available, they are not interchangeable. ST1936 possesses a distinct pharmacological profile characterized by a unique combination of receptor binding affinity, functional efficacy, and downstream signaling effects that differentiates it from other 5-HT6 agonists such as EMD-386088 and WAY-181187 [1]. Subtle differences in receptor subtype selectivity, intrinsic activity (partial vs. full agonism), and the specific intracellular pathways activated can lead to divergent experimental outcomes, making ST1936 an irreplaceable tool for specific research applications.

Quantitative Differentiation of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine oxalic acid from Comparators


5-HT6 Receptor Binding Affinity and Selectivity Profile: ST1936 vs. WAY-181187 and EMD-386088

ST1936 oxalate exhibits a high affinity for the human 5-HT6 receptor (Ki = 13 nM) [1]. While EMD-386088 shows a higher affinity (Ki = 1 nM), ST1936 displays a more balanced selectivity profile with >10-fold selectivity over 5-HT7 (Ki = 168 nM) and 5-HT2B (Ki = 245 nM) receptors . WAY-181187, another comparator, has a Ki of 2.2 nM [2]. This distinct selectivity profile makes ST1936 a valuable tool for minimizing off-target effects in experiments where 5-HT7 or 5-HT2B activation is a concern.

5-HT6 receptor binding affinity selectivity

Functional Activation of Human 5-HT6 Receptors: cAMP and Downstream Kinase Modulation

ST1936 acts as a full agonist at the human 5-HT6 receptor, stimulating cAMP production with an EC50 of 16 nM . It also induces downstream signaling events, increasing Ca2+ concentration and phosphorylating Fyn kinase, which in turn regulates ERK1/2 activation [1]. This full agonist profile is shared with WAY-181187 (EC50 = 6.6 nM) but not with the partial agonist EMD-386088 (EC50 = 1.0 nM) [2]. The ability to fully activate these specific intracellular pathways is a critical differentiator for studies focused on 5-HT6-mediated signaling cascades.

functional activity cAMP ERK1/2 Fyn kinase

In Vivo Modulation of Monoamine Neurotransmission in Prefrontal Cortex and Nucleus Accumbens

In vivo microdialysis studies demonstrate that ST1936 oxalate (5-20 mg/kg, i.p.) dose-dependently increases extracellular dopamine and noradrenaline levels in the medial prefrontal cortex (PFCX) and the nucleus accumbens (NAc) shell and core of rats [1]. This effect is not observed with all 5-HT6 ligands. While the 5-HT6 antagonist SB-271046 has been shown to have differential effects on neurotransmitter levels in similar brain regions, ST1936 provides a specific agonist-driven increase in catecholamine transmission [2].

in vivo microdialysis dopamine noradrenaline prefrontal cortex

Electrophysiological Effects: Inhibition of Corticostriatal Glutamatergic Transmission

ST1936 potently inhibits corticostriatal glutamatergic transmission, reducing the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in medium spiny neurons with an IC50 of 1.3 μM [1]. This effect is mimicked by the 5-HT6 agonist WAY-181187 and blocked by the antagonist SB258585, confirming its 5-HT6 receptor dependence. However, ST1936 exhibits a unique regional profile: in the striatum it reduces both sEPSC frequency and amplitude (suggesting a postsynaptic mechanism), whereas in the prefrontal cortex it reduces only frequency (suggesting a presynaptic or indirect effect) [1]. This region-specific modulation of glutamatergic transmission is a specific feature of ST1936 that may not be replicated by other 5-HT6 agonists.

electrophysiology glutamatergic transmission sEPSC striatum

Structural Basis for Higher Efficacy Compared to Endogenous Agonist 5-HT

A cryo-electron microscopy (cryo-EM) study of the ST1936-5-HT6R-Gs complex resolved at 3.1 Å resolution revealed that residues Y3107.43 and the 'toggle switch' W2816.48 contribute to the higher efficacy of ST1936 compared to the endogenous agonist 5-HT [1]. This structural evidence provides a molecular explanation for ST1936's superior ability to activate the 5-HT6 receptor and downstream signaling pathways, a feature that distinguishes it not only from 5-HT but also from other synthetic agonists that may not engage these critical residues in the same manner.

cryo-EM receptor structure efficacy ST1936

Optimal Research Applications for 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine oxalic acid Based on Evidenced Differentiation


Investigating 5-HT6 Receptor-Mediated Signaling Cascades in Cellular Models

ST1936 oxalate is the preferred tool for studies examining the full spectrum of 5-HT6 receptor-mediated signaling, including cAMP accumulation, calcium mobilization, and the activation of Fyn kinase and ERK1/2 pathways, due to its confirmed full agonist activity and downstream effector engagement [1].

In Vivo Microdialysis Studies of Catecholamine Modulation in Mood and Cognition Research

For in vivo experiments designed to assess the impact of 5-HT6 receptor activation on extracellular dopamine and noradrenaline levels in the prefrontal cortex and nucleus accumbens, ST1936 provides a robust and dose-dependent response, making it a superior choice for studies of antidepressant-like mechanisms [1].

Electrophysiological Analysis of 5-HT6 Receptor Control of Glutamatergic Synaptic Transmission

In brain slice electrophysiology experiments, ST1936 is uniquely suited to dissect region-specific (striatal vs. cortical) modulation of glutamatergic transmission, as evidenced by its differential effects on spontaneous EPSC frequency and amplitude [1].

Structural Biology and Drug Discovery Efforts Targeting the 5-HT6 Receptor

Given its resolved cryo-EM structure in complex with the 5-HT6 receptor and Gs protein, ST1936 serves as an invaluable reference compound for structure-based drug design and for validating the binding modes of novel 5-HT6 ligands [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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